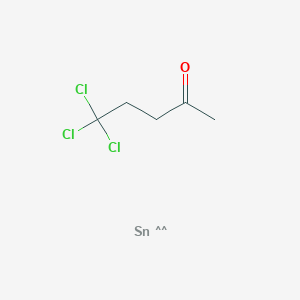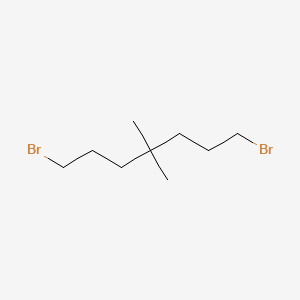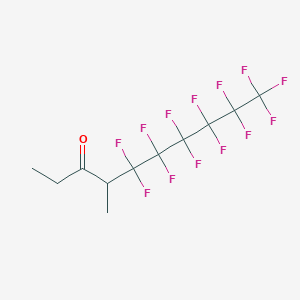
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one is a fluorinated ketone with a unique structure characterized by multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one typically involves the fluorination of a precursor compound. One common method is the direct fluorination of 4-methyldecan-3-one using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of specialized equipment to manage the exothermic nature of the fluorination process is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can influence pathways involved in cell signaling, enzyme activity, and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another fluorinated compound used in the synthesis of specialty polymers.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound with applications in industrial processes.
Uniqueness
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-4-methyldecan-3-one is unique due to its specific arrangement of fluorine atoms and its ketone functional group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
56778-56-4 |
|---|---|
Formule moléculaire |
C11H9F13O |
Poids moléculaire |
404.17 g/mol |
Nom IUPAC |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-methyldecan-3-one |
InChI |
InChI=1S/C11H9F13O/c1-3-5(25)4(2)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4H,3H2,1-2H3 |
Clé InChI |
KQWISRNLGYHBRR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


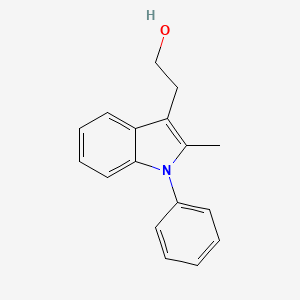
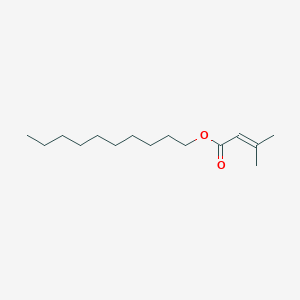
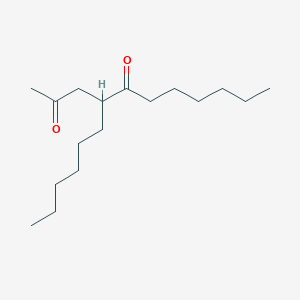
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
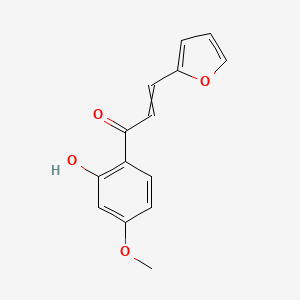
![Phosphorane, triphenyl[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B14641950.png)
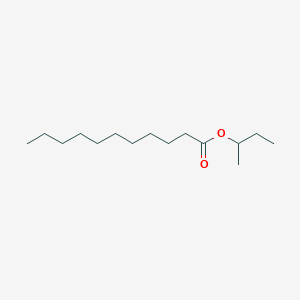
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)

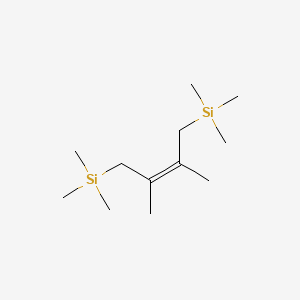
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
